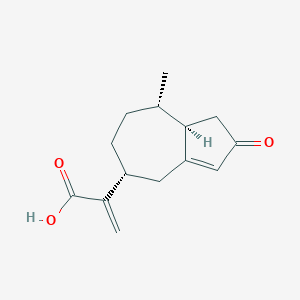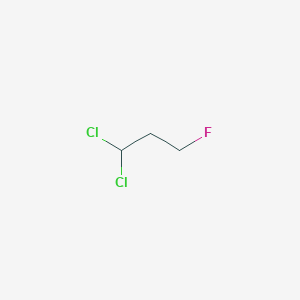
1,1-Dichloro-3-fluoropropane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1-Dichloro-3-fluoropropane (HCFC-141b) is a colorless and odorless liquid that is commonly used as a refrigerant, solvent, and blowing agent. It is a halocarbon compound that contains both chlorine and fluorine atoms, making it an ozone-depleting substance. HCFC-141b was widely used in the past as a replacement for chlorofluorocarbons (CFCs) due to its lower ozone depletion potential. However, due to its adverse effects on the environment, it is now being phased out globally.
Wirkmechanismus
1,1-Dichloro-3-fluoropropane acts as a refrigerant by absorbing heat from the surroundings and releasing it to the environment. It works by undergoing a phase change from a liquid to a gas and back to a liquid, which causes a cooling effect. As a solvent, it dissolves organic compounds and aids in their synthesis.
Biochemical and Physiological Effects:
1,1-Dichloro-3-fluoropropane is a highly toxic substance that can cause severe health effects upon exposure. It is known to cause skin irritation, respiratory problems, and damage to the central nervous system. Long-term exposure to 1,1-Dichloro-3-fluoropropane can also lead to liver and kidney damage, as well as cancer.
Vorteile Und Einschränkungen Für Laborexperimente
1,1-Dichloro-3-fluoropropane has several advantages for use in laboratory experiments. It is an excellent solvent for organic compounds, and its high boiling point makes it suitable for high-temperature reactions. However, due to its adverse effects on the environment and human health, it is being phased out and replaced with safer alternatives.
Zukünftige Richtungen
As 1,1-Dichloro-3-fluoropropane is being phased out, there is a need for the development of safer and more sustainable alternatives. Researchers are exploring the use of natural refrigerants such as carbon dioxide and propane, as well as synthetic refrigerants with lower ozone depletion potential. The development of new blowing agents and solvents that are less harmful to the environment and human health is also an area of active research.
Synthesemethoden
1,1-Dichloro-3-fluoropropane is synthesized by the reaction of 1,1,1-trichloroethane with hydrogen fluoride in the presence of a catalyst. The reaction produces 1,1-Dichloro-3-fluoropropane and hydrogen chloride as by-products. The process is carried out under controlled conditions, and the purity of the final product is ensured through distillation and other purification techniques.
Wissenschaftliche Forschungsanwendungen
1,1-Dichloro-3-fluoropropane has been extensively studied for its various applications in scientific research. It is primarily used as a solvent in the synthesis of organic compounds, as it has a high boiling point and is chemically inert. It is also used as a blowing agent in the production of foam insulation and as a refrigerant in air conditioning systems.
Eigenschaften
CAS-Nummer |
134237-45-9 |
|---|---|
Produktname |
1,1-Dichloro-3-fluoropropane |
Molekularformel |
C3H5Cl2F |
Molekulargewicht |
130.97 g/mol |
IUPAC-Name |
1,1-dichloro-3-fluoropropane |
InChI |
InChI=1S/C3H5Cl2F/c4-3(5)1-2-6/h3H,1-2H2 |
InChI-Schlüssel |
BNKPCLIGZGAELP-UHFFFAOYSA-N |
SMILES |
C(CF)C(Cl)Cl |
Kanonische SMILES |
C(CF)C(Cl)Cl |
Synonyme |
HCFC-261 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




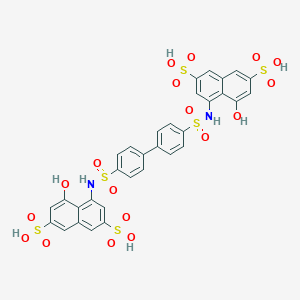
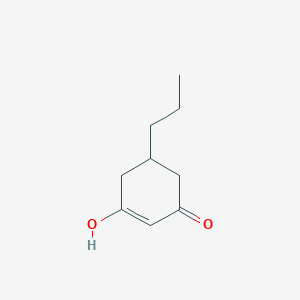

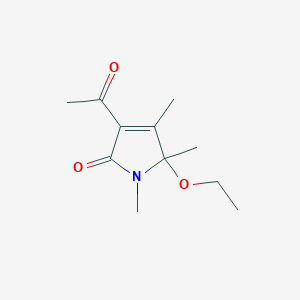

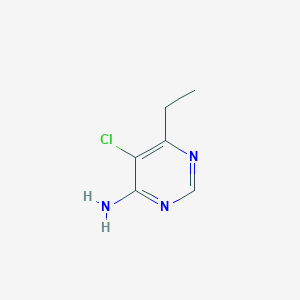
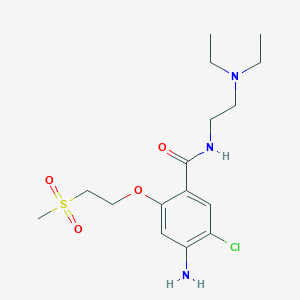

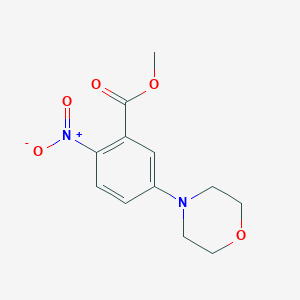
![2-(4-Aminophenyl)imidazo[1,2-a]pyridin-6-amine](/img/structure/B163984.png)
